molecular formula C14H17N5 B14038362 2-[4-[(5-Deuteriopyridin-3-yl)methyl]piperazin-1-yl]pyrimidine

2-[4-[(5-Deuteriopyridin-3-yl)methyl]piperazin-1-yl]pyrimidine

Cat. No.: B14038362
M. Wt: 256.32 g/mol
InChI Key: BIWFVKKMOVNTQZ-MICDWDOJSA-N
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Description

2-[4-[(3-Pyridyl-5-D)methyl]-1-piperazinyl]pyrimidine is a heterocyclic compound that features a pyrimidine ring fused with a piperazine ring, which is further substituted with a pyridyl group.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-[4-[(3-Pyridyl-5-D)methyl]-1-piperazinyl]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated derivatives, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-[4-[(3-Pyridyl-5-D)methyl]-1-piperazinyl]pyrimidine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-[(3-Pyridyl-5-D)methyl]-1-piperazinyl]pyrimidine is unique due to its specific substitution pattern, which imparts distinct neuroprotective and anti-inflammatory properties. Its ability to interact with multiple molecular targets and pathways makes it a versatile compound for therapeutic applications .

Properties

Molecular Formula

C14H17N5

Molecular Weight

256.32 g/mol

IUPAC Name

2-[4-[(5-deuteriopyridin-3-yl)methyl]piperazin-1-yl]pyrimidine

InChI

InChI=1S/C14H17N5/c1-3-13(11-15-4-1)12-18-7-9-19(10-8-18)14-16-5-2-6-17-14/h1-6,11H,7-10,12H2/i1D

InChI Key

BIWFVKKMOVNTQZ-MICDWDOJSA-N

Isomeric SMILES

[2H]C1=CC(=CN=C1)CN2CCN(CC2)C3=NC=CC=N3

Canonical SMILES

C1CN(CCN1CC2=CN=CC=C2)C3=NC=CC=N3

Origin of Product

United States

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